molecular formula C21H22N6OS2 B2458004 2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 847390-91-4

2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2458004
CAS RN: 847390-91-4
M. Wt: 438.57
InChI Key: NMPTZNITOHQWRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H22N6OS2 and its molecular weight is 438.57. The purity is usually 95%.
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Scientific Research Applications

Antifungal Properties

This compound exhibits antifungal activity, making it a potential candidate for combating fungal infections. Researchers have investigated its efficacy against various fungal strains, including Candida species and dermatophytes. Further studies are needed to determine its mechanism of action and optimize its therapeutic potential .

Anticancer Potential

The compound’s triazole and thiazole moieties suggest possible anticancer properties. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Investigating its interactions with specific cellular targets (such as kinases or receptors) could provide valuable insights for cancer therapy .

Anti-Inflammatory Activity

Inflammation plays a crucial role in various diseases. Preliminary studies indicate that this compound may possess anti-inflammatory properties. Researchers have observed its impact on inflammatory markers and cytokines. Further investigations are necessary to elucidate its mechanism and potential clinical applications .

Antiviral Effects

Given the global impact of viral infections, compounds with antiviral activity are highly sought after. This compound has shown promising results against certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Understanding its mode of action and safety profile is essential for future drug development .

Potential as Metal Chelator

The sulfur-containing group in the compound suggests metal-binding capabilities. Metal chelators are used in treating metal toxicity and certain diseases (e.g., Wilson’s disease). Investigating its affinity for specific metals and its stability under physiological conditions could reveal its chelation potential .

Biochemical Studies

Researchers have employed this compound as a biochemical tool to study specific cellular processes. Its unique structure allows for targeted investigations, such as probing enzyme activities, protein interactions, or metabolic pathways. These studies contribute to our understanding of cellular biology .

Other Applications

While the above areas represent the primary focus, this compound’s versatility may extend to other fields. Researchers continue to explore its potential in drug discovery, material science, and chemical biology. Collaborative efforts across disciplines will uncover novel applications .

properties

IUPAC Name

2-[[5-[(1-methylpyrrol-2-yl)methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6OS2/c1-26-11-5-8-17(26)14-18-24-25-21(27(18)12-9-16-6-3-2-4-7-16)30-15-19(28)23-20-22-10-13-29-20/h2-8,10-11,13H,9,12,14-15H2,1H3,(H,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPTZNITOHQWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CC2=NN=C(N2CCC3=CC=CC=C3)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.